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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pseudooxynicotine amine oxidase (Pnao), an enzyme central to the nicotine degradation

pathway in Pseudomonas putida S16, presents a significant area of study for bioremediation,

toxicology, and drug development.[1][2] Initially classified as an oxidase, recent research has

redefined Pnao as a flavin-dependent dehydrogenase.[1][3][4] Its primary function is the

conversion of pseudooxynicotine (PN) to 3-succinoylsemialdehyde-pyridine (SAP).[2][3] This

transformation is a critical step in the detoxification of nicotine.[2] Notably, the oxygen atom

incorporated into the SAP product originates from water, not molecular oxygen.[2] Pnao utilizes

a cytochrome c protein, CycN, as its natural electron acceptor, a departure from typical amine

oxidases that use O2.[1][4] Understanding the kinetics and inhibition of Pnao is crucial for

applications ranging from enzymatic nicotine degradation to the development of novel

therapeutics.
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Substrate/Elec
tron Acceptor

Parameter Value Conditions Reference(s)

Pseudooxynicoti

ne (PN)
K_m

0.073 ± 0.018

mM

30°C, pH 8.5, in

the presence of

O₂

[2][5]

k_cat
0.790 ± 0.074

s⁻¹

30°C, pH 8.5, in

the presence of

O₂

[2][5]

k_cat/K_m 10.822 M⁻¹s⁻¹

30°C, pH 8.5, in

the presence of

O₂

[2][5]

K_d 64 ± 8 µM
Stopped-flow

kinetics
[4]

k_red 74 ± 3 s⁻¹
Stopped-flow

kinetics
[4]

Cytochrome c

(CycN)

Bimolecular rate

constant (k_ox)

1.4 ± 0.2 x 10⁵

M⁻¹s⁻¹ (first

phase)

Anaerobic

stopped-flow
[4]

3.2 ± 0.9 x 10⁴

M⁻¹s⁻¹ (second

phase)

Anaerobic

stopped-flow
[4]

Oxygen (O₂)
Bimolecular rate

constant (k_ox)
600 ± 40 M⁻¹s⁻¹

Anaerobic

stopped-flow
[4]

Table 2: Optimal Conditions for Pnao Activity and
Stability
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Parameter
Optimal
Range/Value

Notes Reference(s)

pH for Activity 7.5 - 8.5

Activity decreases

significantly below pH

6.0 and above pH 9.0.

[2][5]

pH for Stability ~7.5

Stable overnight in

Tris-HCl buffer at this

pH.

[2][5]

Temperature for

Activity

Increases from 30°C

to 60°C

Activity measured up

to 60°C.
[2][5]

Temperature for

Stability
Stable below 50°C

Begins to denature

above 45°C.
[2][5]

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
His-tagged Pnao
This protocol is adapted from established methods for expressing and purifying His-tagged

proteins in E. coli.[6][7][8][9][10]

1. Gene Synthesis and Cloning:

Synthesize the gene for Pnao from Pseudomonas putida S16, codon-optimized for E. coli

expression.

Clone the synthesized gene into a pET expression vector (e.g., pET28a) containing an N-

terminal His6-tag.

2. Expression in E. coli:

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic

(e.g., kanamycin for pET28a) at 37°C with shaking until the optical density at 600 nm
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(OD600) reaches 0.6-0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.1-1 mM.

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance

protein solubility.

3. Cell Lysis:

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM

imidazole, 10% glycerol).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell

debris.

4. Immobilized Metal Affinity Chromatography (IMAC):

Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the clarified lysate onto the column.

Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM

imidazole, 10% glycerol) to remove non-specifically bound proteins.

Elute the His-tagged Pnao with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-

500 mM imidazole, 10% glycerol).

5. Buffer Exchange and Storage:

Exchange the buffer of the eluted protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5,

150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Assess protein purity by SDS-PAGE.
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Determine the protein concentration using a Bradford assay or by measuring absorbance at

280 nm.

Store the purified Pnao at -80°C.

Protocol 2: Spectrophotometric Assay for Pnao Activity
This assay monitors the reduction of CycN, the natural electron acceptor of Pnao, which can be

observed by an increase in absorbance at 550 nm.

1. Reagents and Materials:

Purified Pnao enzyme

Purified Cytochrome c (CycN) from P. putida S16

Pseudooxynicotine (PN) substrate

Assay buffer: 50 mM Tris-HCl, pH 8.0

UV/Vis spectrophotometer capable of kinetic measurements

2. Assay Procedure:

Prepare a reaction mixture in a cuvette containing assay buffer and a specific concentration

of CycN (e.g., 50 µM).

Add a small volume of Pnao (e.g., to a final concentration of 0.1-1 µM).

Initiate the reaction by adding the PN substrate to a desired final concentration (e.g., varied

concentrations for kinetic analysis, or a saturating concentration for routine assays).

Immediately monitor the increase in absorbance at 550 nm over time. The initial linear rate of

the reaction corresponds to the enzyme activity.

3. Calculation of Activity:

Determine the change in absorbance per minute (ΔA550/min) from the linear portion of the

kinetic trace.
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Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε is the molar

extinction coefficient for the reduction of CycN at 550 nm.

Protocol 3: Pnao Inhibition Assay
This protocol can be used to screen for potential inhibitors of Pnao activity and to determine

their IC50 values.

1. Reagents and Materials:

All reagents from the Pnao activity assay (Protocol 2).

Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

In a 96-well microplate, add the assay buffer, CycN, and Pnao to each well.

Add varying concentrations of the inhibitor compound to the test wells. Include a control well

with no inhibitor.

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room

temperature.

Initiate the reaction by adding a saturating concentration of the PN substrate to all wells.

Monitor the absorbance at 550 nm over time using a microplate reader.

3. Data Analysis:

Calculate the initial reaction rates for each inhibitor concentration.

Determine the percentage of inhibition for each concentration relative to the control (no

inhibitor).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value, which is the concentration of

inhibitor that causes 50% inhibition of enzyme activity.[11][12][13]
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Mandatory Visualization
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Caption: Nicotine degradation pathway involving Pnao.
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Caption: Experimental workflow for studying Pnao.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The enzyme pseudooxynicotine amine oxidase from Pseudomonas putida S16 is not an
oxidase, but a dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. "Kinetic and Structural Characterization of Pseudooxynicotine Amine Oxi" by Vishakha
Choudhary [scholarworks.wmich.edu]

4. The enzyme pseudooxynicotine amine oxidase from Pseudomonas putida S16 is not an
oxidase, but a dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

5. scispace.com [scispace.com]

6. iba-lifesciences.com [iba-lifesciences.com]

7. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or
Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

8. neb.com [neb.com]

9. med.upenn.edu [med.upenn.edu]

10. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - CL
[thermofisher.com]

11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the
Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of
Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for the Study of
Pseudooxynicotine Amine Oxidase (Pnao)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209223#experimental-protocols-for-studying-
pseudooxynicotine-amine-oxidase-pnao]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1209223?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35835223/
https://pubmed.ncbi.nlm.nih.gov/35835223/
https://www.researchgate.net/publication/285782237_Characterization_of_Pseudooxynicotine_Amine_Oxidase_of_Pseudomonas_putida_S16_that_Is_Crucial_for_Nicotine_Degradation
https://scholarworks.wmich.edu/masters_theses/5350/
https://scholarworks.wmich.edu/masters_theses/5350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9396064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9396064/
https://scispace.com/pdf/characterization-of-pseudooxynicotine-amine-oxidase-of-1m327lvdn2.pdf
https://www.iba-lifesciences.com/media/a8/ee/aa/1631860506/Manual-6xHistidine-tag.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122414/
https://www.neb.com/en/-/media/nebus/files/feature-articles/gen_mar0116_bioprocessingtutorial.pdf?rev=86a0b22b247a47b988067d600144a616
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/roche-ninta-protocol.pdf.pdf
https://www.thermofisher.com/cl/es/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/his-tagged-proteins-production-purification.html
https://www.thermofisher.com/cl/es/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/his-tagged-proteins-production-purification.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9142954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9142954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9142954/
https://www.researchgate.net/publication/231266174_An_Intuitive_Look_at_the_Relationship_of_Ki_and_IC50_A_More_General_Use_for_the_Dixon_Plot
https://pmc.ncbi.nlm.nih.gov/articles/PMC9773863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9773863/
https://www.benchchem.com/product/b1209223#experimental-protocols-for-studying-pseudooxynicotine-amine-oxidase-pnao
https://www.benchchem.com/product/b1209223#experimental-protocols-for-studying-pseudooxynicotine-amine-oxidase-pnao
https://www.benchchem.com/product/b1209223#experimental-protocols-for-studying-pseudooxynicotine-amine-oxidase-pnao
https://www.benchchem.com/product/b1209223#experimental-protocols-for-studying-pseudooxynicotine-amine-oxidase-pnao
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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